

Spectroscopic Profile of 3-Bromo-2-methyl-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-2-methyl-5-nitropyridine**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-methyl-5-nitropyridine**, a key intermediate in pharmaceutical and agrochemical research. The document, tailored for researchers, scientists, and drug development professionals, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-2-methyl-5-nitropyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.25	d	2.3	H-6
8.61	d	2.3	H-4
2.80	s	-	-CH ₃

Solvent: CDCl₃

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	216.96073
[M+Na] ⁺	238.94267
[M-H] ⁻	214.94617
[M+NH ₄] ⁺	233.98727
[M+K] ⁺	254.91661
[M] ⁺	215.95290
[M] ⁻	215.95400

Note: Experimental ¹³C NMR and IR data for **3-Bromo-2-methyl-5-nitropyridine** are not readily available in the searched literature. Data for isomeric and related compounds, such as 2-Bromo-3-methyl-5-nitropyridine, can be found but should be used with caution for direct comparison.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are crucial for reproducibility. While specific protocols for **3-Bromo-2-methyl-5-nitropyridine** were not explicitly found, the following are general methodologies typically employed for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-2-methyl-5-nitropyridine** would be prepared in a deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of approximately 5-15 mg/mL.^[1] The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 600 MHz.^[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing would involve Fourier transformation and baseline correction. For ¹³C NMR spectroscopy, a similar sample preparation is used.^[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve

an adequate signal-to-noise ratio.^[3] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.^[3]

Infrared (IR) Spectroscopy

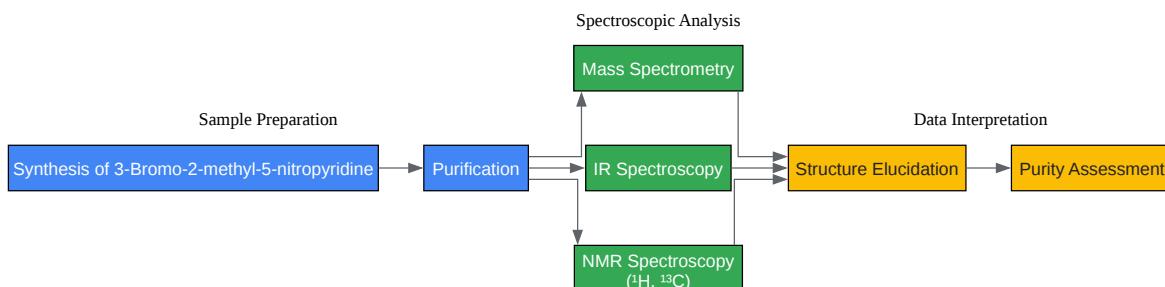
For solid samples like **3-Bromo-2-methyl-5-nitropyridine**, the potassium bromide (KBr) pellet method is a standard technique.^[4] A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry, IR-grade KBr (100-200 mg).^[4] The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently placed in the sample holder of an FT-IR spectrometer.^[4] The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from the matrix and atmospheric gases.

Mass Spectrometry (MS)

For a volatile compound like **3-Bromo-2-methyl-5-nitropyridine**, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent. The analyte molecules then enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can also be employed, particularly with liquid chromatography-mass spectrometry (LC-MS), to obtain a more prominent molecular ion peak with less fragmentation.^{[5][6]}

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **3-Bromo-2-methyl-5-nitropyridine**.



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Spectroscopic analysis workflow.

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